Developmental Expression: 14-Fold Increase in Brevican Contrasts with Neurocan's Postnatal Decline
Brevican exhibits a unique developmental expression profile distinct from neurocan and versican. Using slot-blot radioimmunoassay with specific antibodies, brevican concentration increased steadily from birth to adulthood, achieving a 14-fold higher level than neonatal brain. In contrast, neurocan levels peaked in the early postnatal period and then declined, while versican beta-domain isoforms decreased by greater than 90% between birth and maturity [1].
| Evidence Dimension | Protein concentration change from neonatal to adult brain |
|---|---|
| Target Compound Data | 14-fold increase from neonatal level |
| Comparator Or Baseline | Neurocan: declines after early postnatal peak; Versican beta-domain: >90% decrease |
| Quantified Difference | Opposing directional change: Brevican increases postnatally vs. neurocan and versican isoforms decrease |
| Conditions | Rat brain tissue from embryonic day 14 to 8 months postnatal, quantified by slot-blot radioimmunoassay |
Why This Matters
This opposite developmental regulation demonstrates that brevican serves unique late-stage maturation and adult maintenance functions not redundant with other lecticans, making it essential for studies of adult brain ECM.
- [1] Milev P, et al. Differential regulation of expression of hyaluronan-binding proteoglycans in developing brain: aggrecan, versican, neurocan, and brevican. Biochem Biophys Res Commun. 1998;247(2):207-212. PMID: 9642104. View Source
